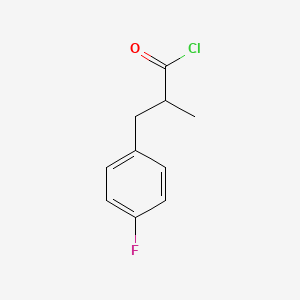

3-(4-fluorophenyl)-2-methylpropanoyl chloride

Description

The exact mass of the compound 3-(4-Fluorophenyl)-2-methylpropionylchloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-fluorophenyl)-2-methylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-methylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-7(10(11)13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOAOPVBPDCOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893609 | |

| Record name | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017183-70-8 | |

| Record name | 4-Fluoro-α-methylbenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017183-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2-methylpropionylchloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1017183708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenyl)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)-2-methylpropionylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride (CAS 1017183-70-8) in Advanced Pharmaceutical Synthesis

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the precise construction of polycyclic scaffolds dictates both the efficacy and safety of the final active pharmaceutical ingredient (API). 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS 1017183-70-8) is a highly reactive acyl chloride intermediate that serves as the critical foundational building block for the indene core of Sulindac [1].

Beyond its role as a synthetic precursor, this compound is strictly monitored in regulatory environments as "Sulindac Impurity 3" [2],[3]. Understanding its reactivity, cyclization mechanics, and analytical profile is essential for process chemists and quality assurance professionals tasked with scaling up Sulindac production or validating API purity.

Physicochemical Properties & Molecular Identity

The molecular architecture of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is purposefully designed for regioselective cyclization. The highly electrophilic acyl chloride moiety is primed for Lewis acid activation, while the para-fluoro substitution on the benzene ring blocks the para-position, forcing any intramolecular electrophilic aromatic substitution to occur strictly at the ortho-position. Furthermore, the alpha-methyl group establishes the critical C2 stereocenter that will eventually populate the indene scaffold of the final drug[1].

Quantitative Data Summary

Table 1: Physicochemical properties of CAS 1017183-70-8[4],[5].

| Property | Value |

| Chemical Name | 3-(4-fluorophenyl)-2-methylpropanoyl chloride |

| CAS Number | 1017183-70-8 |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | 260.2 ± 23.0 °C (Predicted) |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) |

| Assay/Purity | ≥ 99.0% |

Mechanistic Role in Sulindac Synthesis

The transformation of CAS 1017183-70-8 into the active NSAID Sulindac is a masterclass in controlled cyclization and condensation[6]. The workflow relies on three distinct mechanistic phases:

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is activated by a Lewis acid (typically AlCl₃), generating a highly reactive acylium ion. Because the fluorine atom occupies the para-position relative to the alkyl chain, the acylium ion is forced to attack the ortho-position. This regioselective ring closure yields 6-fluoro-2-methyl-1-indanone (CAS 37794-19-7) ,[7].

-

Knoevenagel Condensation: Modern "green" synthesis routes utilize a Knoevenagel condensation between the resulting indanone and cyanoacetic acid to introduce the acetic acid side chain at the C3 position, replacing older, less efficient Reformatsky protocols[1],[8].

-

Aldol Condensation & Sulfide Oxidation: The active methylene group is condensed with p-methylthiobenzaldehyde to form the benzylidene scaffold. A final oxidation step converts the thioether to a sulfoxide, yielding the active prodrug Sulindac[6],[9].

Workflow of Sulindac synthesis highlighting the role of CAS 1017183-70-8.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

To ensure maximum yield and prevent the formation of intermolecular polymeric byproducts, the conversion of the acyl chloride to the indanone must be executed under strict anhydrous conditions with rigorous temperature control. The following self-validating protocol outlines the industrial standard for this transformation.

Step-by-Step Methodology

Step 1: System Preparation

-

Action: Purge a dry, multi-neck round-bottom flask with Argon gas for 15 minutes.

-

Causality: Acyl chlorides are highly hygroscopic. Atmospheric moisture will rapidly hydrolyze CAS 1017183-70-8 into 3-(4-fluorophenyl)-2-methylpropanoic acid, terminating the Friedel-Crafts pathway and ruining the batch.

Step 2: Lewis Acid Activation

-

Action: Suspend 1.2 equivalents of anhydrous Aluminum Chloride (AlCl₃) in anhydrous Dichloromethane (DCM) and cool the mixture to 0–5 °C using an ice-water bath.

-

Causality: AlCl₃ acts as the Lewis acid to strip the chloride ion, forming the requisite acylium ion. The slight stoichiometric excess ensures complete activation.

Step 3: Regioselective Cyclization

-

Action: Dissolve 1.0 equivalent of 3-(4-fluorophenyl)-2-methylpropanoyl chloride in DCM. Add this solution dropwise to the AlCl₃ suspension over 60 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The generation of the acylium ion and subsequent ring closure is highly exothermic. Dropwise addition at low temperatures prevents premature intermolecular reactions (dimerization) and ensures the thermodynamic formation of the 5-membered indanone ring.

-

Self-Validation Check: The evolution of HCl gas (verifiable via pH paper near the exhaust bubbler) confirms that the electrophilic aromatic substitution is actively occurring.

Step 4: Quenching and Workup

-

Action: Once TLC confirms the disappearance of the starting material, carefully pour the reaction mixture over crushed ice containing 1M HCl.

-

Causality: The acidic ice quench safely destroys the aluminum complexes without causing localized boiling, which could degrade the newly formed indanone.

-

Action: Extract the aqueous layer with DCM, wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure.

Step 5: Analytical Validation

-

Action: Perform IR spectroscopy on the crude product.

-

Self-Validation Check: A successful cyclization is confirmed by the shift of the carbonyl (C=O) stretch. The starting acyl chloride exhibits a peak near ~1800 cm⁻¹, whereas the conjugated ketone of the resulting 6-fluoro-2-methyl-1-indanone will present a distinct peak shifted to ~1710 cm⁻¹.

Analytical Characterization & Quality Control (Impurity Profiling)

Because CAS 1017183-70-8 is categorized as Sulindac Impurity 3 [10], its detection in the final API is a critical regulatory requirement. Unreacted acyl chloride can carry over and react with nucleophiles during subsequent steps, creating off-target toxicological profiles.

-

HPLC Parameters: Direct HPLC analysis of acyl chlorides is notoriously difficult due to on-column hydrolysis in aqueous mobile phases. Therefore, QC protocols typically require derivatizing the sample (e.g., quenching an aliquot with anhydrous methanol to form the stable methyl ester) prior to injection onto a C18 reverse-phase column.

-

Spectroscopic Markers: In ¹H NMR, the starting material features a distinct doublet for the alpha-methyl group (due to coupling with the adjacent chiral proton) and a complex multiplet for the para-substituted aromatic protons. Upon successful cyclization to the indanone, the aromatic region simplifies to a 1,2,4-trisubstitution pattern, providing a clear marker of reaction completion.

Handling, Stability, and Storage

-

Moisture Sensitivity: CAS 1017183-70-8 is acutely sensitive to moisture and protic solvents. Exposure to ambient humidity results in rapid degradation.

-

Storage Standards: The compound must be stored at 2–8 °C in tightly sealed, dark glass containers backfilled with an inert gas (Nitrogen or Argon)[4].

-

Safety: As a reactive acyl chloride, it is corrosive and causes severe skin burns and eye damage. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, face shield).

References

-

Home Sunshine Pharma. "3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8". Available at: [Link]

-

SynZeal. "Sulindac Impurities: Sulindac Impurity 3". Available at: [Link]

-

Wikipedia. "Sulindac: Synthesis". Available at: [Link]

-

Patsnap. "Green synthesis method of sulindac". Available at: [Link]

Sources

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. Sulindac Impurities | SynZeal [synzeal.com]

- 3. labmix24.com [labmix24.com]

- 4. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8 [homesunshinepharma.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. buyersguidechem.com [buyersguidechem.com]

- 8. Green synthesis method of sulindac - Eureka | Patsnap [eureka.patsnap.com]

- 9. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. labmix24.com [labmix24.com]

Synthesis and Applications of 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride in Medicinal Chemistry

Executive Summary

As a highly reactive electrophilic building block, 3-(4-fluorophenyl)-2-methylpropanoyl chloride occupies a critical node in modern medicinal chemistry. Derived from its corresponding carboxylic acid, this acyl chloride is engineered specifically to undergo regioselective intramolecular Friedel-Crafts acylation. Its primary industrial and pharmacological significance lies in its role as the direct precursor to 6-fluoro-2-methyl-1-indanone , the foundational core of the non-steroidal anti-inflammatory drug (NSAID) Sulindac [1].

This technical guide deconstructs the structural logic, mechanistic causality, and step-by-step experimental workflows required to harness this compound effectively in drug development pipelines.

Structural Identity & Physicochemical Profiling

The utility of 3-(4-fluorophenyl)-2-methylpropanoyl chloride stems from its trifunctional nature: a para-fluorinated phenyl ring that directs electrophilic substitution, a 2-methyl branch that provides essential steric bulk for downstream COX-enzyme binding, and a highly reactive acyl chloride moiety that lowers the activation energy for cyclization[2].

Table 1: Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(4-fluorophenyl)-2-methylpropanoyl chloride |

| CAS Number | 1017183-70-8 |

| Molecular Formula | C10H10ClFO |

| Molecular Weight | 200.64 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | ~260.2 °C (Predicted) |

| Reactivity Profile | Moisture-sensitive; reacts violently with protic solvents |

Mechanistic Causality: The Case for the Acyl Chloride

In early synthetic routes, the cyclization of the indanone core was achieved by heating the free carboxylic acid (3-(4-fluorophenyl)-2-methylpropanoic acid) in polyphosphoric acid (PPA)[3]. While functional, this method requires harsh temperatures (>90°C) and presents severe scalability issues due to the high viscosity of PPA[4].

By converting the carboxylic acid into 3-(4-fluorophenyl)-2-methylpropanoyl chloride, we fundamentally alter the reaction thermodynamics. The acyl chloride is significantly more electrophilic. This allows the use of milder Lewis acids (such as AlCl₃) in standard organic solvents (like Dichloromethane) at or below room temperature. This strategic choice suppresses intermolecular side reactions and maximizes the yield of the desired intramolecular cyclization product.

The Nomenclature Shift: A Critical E-E-A-T Insight

A common point of confusion in medicinal chemistry literature is the apparent shift in regiochemical numbering between the indanone intermediate and the final indene API.

When 3-(4-fluorophenyl)-2-methylpropanoyl chloride cyclizes, the fluorine atom—originally para to the alkyl chain—is positioned at C6 of the resulting 1-indanone[5]. However, during the downstream synthesis of Sulindac, the C1 ketone of the indanone is elaborated into the C3 position of the final 1H-indene ring, while the C3 methylene of the indanone becomes the C1 position of the indene. This numbering inversion means that 6-fluoro-2-methyl-1-indanone is the direct, structurally identical precursor to the 5-fluoro-1H-indene core of Sulindac[1].

Experimental Workflow: Regioselective Synthesis of 6-Fluoro-2-methyl-1-indanone

The following protocol outlines a self-validating system for the conversion of the carboxylic acid to the indanone core via the acyl chloride intermediate.

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Causality |

| Chlorinating Agent | SOCl₂ with cat. DMF | DMF forms the Vilsmeier-Haack complex, accelerating chlorination. |

| Lewis Acid | AlCl₃ (1.5 eq) | Provides optimal coordination to generate the acylium ion. |

| Solvent | Anhydrous DCM | Solubilizes the complex while remaining inert to Friedel-Crafts conditions. |

| Temperature | 0 °C to 25 °C | Prevents intermolecular polymerization and thermodynamic degradation. |

Step-by-Step Methodology

Step 1: Acid Chloride Formation

-

Setup: Charge a flame-dried, argon-purged flask with 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) and anhydrous DCM.

-

Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

-

Addition: Cool the mixture to 0 °C. Add Thionyl chloride (SOCl₂) (1.2 eq) dropwise to control the exothermic gas evolution.

-

Reflux: Heat the mixture to reflux for 2 hours.

-

Self-Validation: Monitor by TLC. Quench a 10 µL aliquot in methanol to form the methyl ester. Compare against the starting acid. Cessation of HCl and SO₂ gas evolution physically indicates reaction completion.

-

Concentration: Remove solvent and excess SOCl₂ in vacuo to yield crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Activation: In a separate flask, suspend AlCl₃ (1.5 eq) in anhydrous DCM at 0 °C.

-

Cyclization: Dissolve the crude acyl chloride in DCM and add it dropwise to the AlCl₃ suspension.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation: The reaction mixture will transition to a deep red/brown color, visually confirming the formation of the stable aluminum-ketone complex[4].

Step 3: Quenching and Isolation

-

Quench: Slowly pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. Causality: The acidic aqueous quench breaks the AlCl₃-product complex, releasing the free indanone into the organic phase.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to isolate 6-fluoro-2-methyl-1-indanone.

Workflow for the regioselective synthesis of 6-fluoro-2-methyl-1-indanone.

Downstream Pharmacological Application: The Sulindac Pathway

Once the 6-fluoro-2-methyl-1-indanone core is synthesized, it undergoes a sequence of highly controlled elaborations to yield the final Sulindac API[3].

-

Knoevenagel Condensation / Reformatsky Reaction: The C1 ketone of the indanone is reacted with cyanoacetic acid (or bromoacetic ester) to install the acetic acid side chain. This step establishes the indene double bond[1].

-

Aldol Condensation: The active methylene group is condensed with p-methylthiobenzaldehyde using sodium methoxide, installing the benzylidene moiety.

-

Thioether Oxidation: The resulting thioether is carefully oxidized using sodium metaperiodate to form the sulfoxide group, yielding the final prodrug, Sulindac[1].

The multi-step pharmacological synthesis pathway of Sulindac from the indanone core.

References

1.[2] Title: 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem Source: nih.gov URL: [Link]

3.[1] Title: Sulindac - Wikipedia Source: wikipedia.org URL: [Link]

4.[5] Title: WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone Source: google.com (Patents) URL:

Sources

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]

Synthesis Pathway of 3-(4-fluorophenyl)-2-methylpropanoyl Chloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context

3-(4-fluorophenyl)-2-methylpropanoyl chloride is a highly versatile acyl chloride intermediate utilized extensively in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). It serves as a critical precursor for the synthesis of functionalized indanones—specifically 6-fluoro-2-methyl-1-indanone—which are structural motifs found in Sulindac analogues and other cyclooxygenase (COX) inhibitors[1]. The presence of the para-fluoro substituent enhances metabolic stability, while the alpha-methyl group introduces a stereocenter crucial for tuning the pharmacokinetic profiles of downstream drug candidates[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Here, we dissect the causality behind the reagent choices, map the mechanistic logic, and establish a self-validating analytical framework to ensure reproducibility at the bench scale.

Retrosynthetic Strategy & Pathway Overview

The synthesis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride follows a robust, three-step linear sequence starting from commercially available 4-fluorobenzaldehyde:

-

Perkin Condensation : Construction of the carbon skeleton via the condensation of 4-fluorobenzaldehyde with propionic anhydride to yield (E)-3-(4-fluorophenyl)-2-methylacrylic acid[1].

-

Catalytic Hydrogenation : Reduction of the α,β -unsaturated double bond to afford 3-(4-fluorophenyl)-2-methylpropanoic acid[2].

-

Acyl Chloride Formation : Conversion of the carboxylic acid to the target acyl chloride using a chlorinating agent[3].

Fig 1. Three-step synthetic route to 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Perkin Condensation

Objective : Synthesize (E)-3-(4-fluorophenyl)-2-methylacrylic acid (also known as 4-fluoro- α -methylcinnamic acid)[4].

Mechanistic Rationale : The Perkin reaction utilizes an acid anhydride and its corresponding alkali metal salt to condense with an aromatic aldehyde. Sodium propionate acts as a weak base to deprotonate propionic anhydride, forming an enolate that attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration yields the thermodynamically favored (E)-alkene.

Protocol :

-

Charge a dry, round-bottom flask with 4-fluorobenzaldehyde (1.0 eq) and propionic anhydride (5.0 to 10.0 eq)[1]. The excess anhydride serves as both reactant and a high-boiling solvent medium.

-

Add anhydrous sodium propionate (1.2 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 150–160 °C under an inert nitrogen atmosphere for 12–16 hours.

-

Cool the reaction to 90 °C and pour it into crushed ice to hydrolyze the unreacted propionic anhydride into propionic acid.

-

Alkalinize the aqueous mixture with Na2CO3 to dissolve the product as a sodium salt. Extract organic impurities with ethyl acetate.

-

Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to afford (E)-3-(4-fluorophenyl)-2-methylacrylic acid as a white solid[4].

Step 2: Catalytic Hydrogenation

Objective : Synthesize 3-(4-fluorophenyl)-2-methylpropanoic acid[2].

Mechanistic Rationale : Palladium on carbon (Pd/C) is selected as the catalyst because it efficiently reduces the conjugated α,β -unsaturated double bond via syn-addition of hydrogen. Crucially, under mild conditions (room temperature, low pressure), Pd/C achieves this without causing hydrogenolysis of the aromatic carbon-fluorine bond, which would otherwise generate unwanted des-fluoro impurities.

Protocol :

-

Dissolve (E)-3-(4-fluorophenyl)-2-methylacrylic acid (1.0 eq) in anhydrous methanol or ethyl acetate in a pressure-rated hydrogenation vessel.

-

Carefully add 5% or 10% Pd/C catalyst (typically 5-10% w/w relative to the substrate)[1].

-

Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere (1-3 atm) at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Pd/C is highly pyrophoric; keep the filter cake wet with solvent at all times).

-

Concentrate the filtrate under reduced pressure to yield 3-(4-fluorophenyl)-2-methylpropanoic acid as a crystalline solid[2].

Step 3: Acyl Chloride Synthesis

Objective : Synthesize the target 3-(4-fluorophenyl)-2-methylpropanoyl chloride[3].

Mechanistic Rationale : Thionyl chloride ( SOCl2 ) is preferred for this transformation due to its volatile byproducts ( SO2 and HCl ), which simplify purification. The addition of catalytic N,N-dimethylformamide (DMF) is a critical field-proven technique; DMF reacts with SOCl2 to generate the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate accelerates the conversion of the carboxylic acid to the acyl chloride, allowing for milder reaction conditions and preventing thermal degradation of the product.

Protocol :

-

In a flame-dried flask under nitrogen, dissolve 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Add a catalytic amount of DMF (0.05 eq).

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C to control the initial exothermic gas evolution.

-

Gradually warm the mixture to room temperature and then reflux for 2-3 hours until gas evolution completely ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to afford 3-(4-fluorophenyl)-2-methylpropanoyl chloride as a pale yellow liquid[3]. The product is highly moisture-sensitive and should be used immediately or stored under argon.

Quantitative Data & Analytical Markers

To ensure a self-validating workflow, the following analytical benchmarks must be verified before proceeding to the next synthetic step.

| Synthesis Step | Target Intermediate / Product | Typical Yield | Key Analytical Markers (IR / ¹H NMR) |

| Step 1 | (E)-3-(4-fluorophenyl)-2-methylacrylic acid | 75 - 82% | IR: ~1680 cm⁻¹ (conjugated C=O stretch).NMR: ~7.6 ppm (s, 1H, vinylic proton). |

| Step 2 | 3-(4-fluorophenyl)-2-methylpropanoic acid | 90 - 95% | IR: ~1710 cm⁻¹ (unconjugated C=O stretch).NMR: ~2.5-3.0 ppm (m, 3H, aliphatic chain); loss of vinylic proton. |

| Step 3 | 3-(4-fluorophenyl)-2-methylpropanoyl chloride | 88 - 94% | IR: ~1800 cm⁻¹ (acyl chloride C=O stretch).NMR: Downfield shift of the α -proton relative to the acid. |

Downstream Application: Intramolecular Friedel-Crafts Acylation

The primary synthetic utility of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is its subjection to an intramolecular Friedel-Crafts acylation to form 6-fluoro-2-methyl-1-indanone[5]. In the presence of a strong Lewis acid catalyst (e.g., AlCl3 ), the acyl chloride generates a highly reactive acylium ion. Electrophilic aromatic substitution occurs regioselectively at the position ortho to the alkyl chain, closing the 5-membered ring[1]. This indanone is a direct and highly valued precursor for the synthesis of the anti-inflammatory drug Sulindac and its next-generation analogues[5].

Fig 2. Intramolecular Friedel-Crafts acylation to form 6-fluoro-2-methyl-1-indanone.

Sources

- 1. CN102030642A - Synthesis method and application of intermediate of sulindac analogue - Google Patents [patents.google.com]

- 2. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone - Google Patents [patents.google.com]

Precision Acylation: Synthesis and Validation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride

An In-Depth Technical Guide on the Conversion of 3-(4-fluorophenyl)-2-methylpropanoic acid to 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

Executive Summary

The conversion of 3-(4-fluorophenyl)-2-methylpropanoic acid to its corresponding acyl chloride is a critical functional group transformation in the synthesis of peptidomimetics, enzyme inhibitors, and fluorinated active pharmaceutical ingredients (APIs) [1]. Because the substrate features an α -chiral center (at the C2 position) and a fluorine-substituted aromatic ring, the chosen methodology must balance high conversion rates with mild conditions to prevent α -epimerization (racemization via ketene formation) and side reactions.

This whitepaper outlines the mechanistic causality, comparative reagent selection, and a self-validating experimental protocol for achieving >99% conversion using the Oxalyl Chloride/N,N-Dimethylformamide (DMF) catalytic system.

Mechanistic Pathways & Causal Logic

To convert a carboxylic acid to an acyl chloride, the hydroxyl group must be transformed into a superior leaving group. The two industry-standard reagents for this are Oxalyl Chloride (COCl)2 and Thionyl Chloride SOCl2 . However, their mechanistic pathways dictate their suitability for α -branched substrates.

The Vilsmeier-Haack Activation (Oxalyl Chloride + DMF)

The addition of a catalytic amount of DMF to oxalyl chloride fundamentally alters the reaction kinetics. Rather than the acid reacting directly with the chlorinating agent, oxalyl chloride reacts first with DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier-Haack intermediate) [2].

-

Causality of Gas Evolution: This pre-activation step is driven forward by the irreversible release of CO and CO2 gases.

-

Substrate Activation: The carboxylic acid attacks the chloroiminium ion, forming an activated acyl intermediate while releasing a chloride ion.

-

Product Formation: The chloride ion then attacks the carbonyl carbon, collapsing the intermediate to yield the acyl chloride and regenerating the DMF catalyst [2].

Because this catalytic cycle is highly efficient at 0 °C to room temperature, it is the premier choice for preserving the stereochemical integrity of 3-(4-fluorophenyl)-2-methylpropanoic acid [3].

Caption: Catalytic cycle of DMF and Oxalyl Chloride forming the Vilsmeier-Haack intermediate.

The Chlorosulfite Pathway (Thionyl Chloride)

Conversely, thionyl chloride typically operates via an SNi (intramolecular nucleophilic substitution) mechanism. The carboxylic acid attacks the sulfur atom to form a chlorosulfite mixed anhydride. Collapse of this intermediate releases SO2 and HCl [4]. While effective, pure SOCl2 often requires refluxing temperatures (up to 75 °C) to drive the reaction to completion[2]. For an α -methyl branched acid, this thermal stress increases the risk of ketene-mediated racemization.

Comparative Data & Reagent Selection

To justify the protocol selection, the quantitative and qualitative differences between the two primary methodologies are summarized below.

Table 1: Comparison of Chlorinating Systems for α -Branched Carboxylic Acids

| Parameter | Oxalyl Chloride + cat. DMF | Thionyl Chloride (Neat or in DCM) |

| Standard Temperature | 0 °C to 25 °C (Room Temp) | 40 °C to 80 °C (Reflux) |

| Byproducts | CO(g) , CO2(g) , HCl(g) | SO2(g) , HCl(g) |

| Risk of α -Racemization | Low (Mild conditions) | Moderate to High (Thermal stress) |

| Ease of Workup | Excellent (Excess reagent boils at 61 °C) | Good (Excess reagent boils at 76 °C) |

| Reaction Driving Force | Vilsmeier-Haack catalytic cycle | Thermal degradation of chlorosulfite |

Self-Validating Experimental Protocol

Because acyl chlorides are highly moisture-sensitive and cannot be isolated via standard aqueous workup or silica gel chromatography, the reaction must be designed as a self-validating system . This means the protocol contains built-in physical and chemical checkpoints (In-Process Controls - IPC) to guarantee product formation before proceeding to downstream coupling.

Materials

-

Substrate: 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq)

-

Reagent: Oxalyl chloride (1.2 - 1.5 eq)

-

Catalyst: Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M relative to substrate)

-

Quench Reagent (for IPC): Anhydrous Methanol with 1% Triethylamine (TEA)

Step-by-Step Methodology

-

System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas-venting bubbler. Purge with dry Nitrogen or Argon.

-

Dissolution: Suspend/dissolve 3-(4-fluorophenyl)-2-methylpropanoic acid in anhydrous DCM.

-

Catalyst Addition: Add catalytic DMF (0.05 eq). The solution should remain clear.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Oxalyl chloride addition is exothermic; cooling prevents solvent flash-boiling and controls the initial kinetic burst.

-

Reagent Addition: Add oxalyl chloride (1.2 eq) dropwise via syringe over 10 minutes.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

In-Process Control (IPC) Rationale

-

Physical Validation (Visual): The reaction is characterized by vigorous effervescence ( CO , CO2 , HCl ). The cessation of gas evolution is the primary macroscopic indicator that the substrate has been fully consumed [3].

-

Chemical Validation (Derivatization): Because the acyl chloride cannot be spotted directly on a TLC plate (it will streak and hydrolyze back to the starting acid), you must trap it.

-

Action: Withdraw a 10 µL aliquot of the reaction mixture.

-

Quench: Inject it into a vial containing 1 mL of anhydrous methanol and 1 drop of TEA.

-

Result: The acyl chloride instantly converts to methyl 3-(4-fluorophenyl)-2-methylpropanoate.

-

Analysis: Run TLC or HPLC against the starting carboxylic acid. The complete disappearance of the acid peak/spot and the appearance of the less polar methyl ester validates >99% conversion.

-

Caption: Self-validating workflow for acyl chloride synthesis featuring dual IPC checkpoints.

Isolation and Downstream Handling

Once validated, the reaction mixture is concentrated in vacuo (rotary evaporator) to strip off the DCM, unreacted oxalyl chloride (bp 61 °C), and residual HCl .

-

Co-evaporation: To ensure complete removal of traces of oxalyl chloride, reconstitute the crude oil in anhydrous toluene or DCM and concentrate in vacuo a second time.

-

Storage: 3-(4-fluorophenyl)-2-methylpropanoyl chloride should be used immediately in the subsequent coupling step (e.g., amidation with an amine or esterification). If storage is strictly necessary, it must be kept neat, under an argon atmosphere, at -20 °C to prevent hydrolysis from atmospheric moisture.

References

-

Wolfabio. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Wolfabio.[Link]

-

Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. Common Organic Chemistry.[Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Synthesis and Reagent Selection for 3-(4-fluorophenyl)-2-methylpropanoyl chloride: A Mechanistic and Practical Guide

Executive Summary

The compound 3-(4-fluorophenyl)-2-methylpropanoyl chloride is a highly reactive, electrophilic acylating agent utilized extensively in the development of peptidomimetics, kinase-targeted therapeutics, and central nervous system (CNS) active pharmaceutical ingredients (APIs)[1]. The integration of a 4-fluorophenyl moiety significantly enhances the metabolic stability and lipophilicity of downstream drug candidates, while the α -methyl group introduces critical structural rigidity[1].

This technical guide provides a comprehensive, causality-driven roadmap for the synthesis of this acyl chloride, detailing the retrosynthetic assembly of its carboxylic acid precursor and the mechanistic rationale behind optimal reagent selection.

Retrosynthetic Strategy & Precursor Assembly

The synthesis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride requires a two-stage approach: the construction of the carbon skeleton to form the precursor acid, followed by its activation into the acyl chloride.

To build the precursor, 3-(4-fluorophenyl)-2-methylpropanoic acid , the most scalable approach involves the alkylation of diethyl methylmalonate with 4-fluorobenzyl bromide. Following alkylation, base-catalyzed hydrolysis yields a dicarboxylic acid intermediate, which is subjected to thermal decarboxylation to produce the target mono-acid[2].

Figure 1: Retrosynthetic pathway for 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

Mechanistic Causality: The DMF-Oxalyl Chloride System

The transformation of the carboxylic acid to the acyl chloride can theoretically be achieved using several chlorinating reagents, including thionyl chloride (SOCl 2 ), phosphorus trichloride (PCl 3 ), or oxalyl chloride ((COCl) 2 )[3].

While thionyl chloride is a classic reagent that proceeds via a chlorosulfite mixed anhydride[3], oxalyl chloride paired with catalytic N,N-dimethylformamide (DMF) is the preferred system for this specific substrate. Oxalyl chloride is a milder reagent that allows for highly selective acylation at lower temperatures, preventing the degradation of sensitive functional groups[4].

The Catalytic Cycle

The causality behind adding DMF lies in overcoming the high activation energy of direct oxalyl chloride attack. DMF acts as a nucleophilic catalyst, reacting rapidly with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[4].

-

The carboxylic acid attacks this chloroiminium intermediate, forming an activated acyloxy-iminium complex[5].

-

The displaced chloride ion then executes a nucleophilic attack on the carbonyl carbon of the activated complex.

-

The carbon-oxygen bond collapses, ejecting the acyl chloride and regenerating the DMF catalyst[6].

This reaction is thermodynamically driven to completion by the irreversible evolution of carbon monoxide (CO), carbon dioxide (CO 2 ), and hydrogen chloride (HCl) gases[6].

Figure 2: DMF-catalyzed acyl chloride synthesis via the Vilsmeier-Haack intermediate.

Quantitative Reagent Comparison

To justify the selection of the oxalyl chloride/DMF system, the following table summarizes the operational parameters of common chlorinating reagents used in acyl chloride synthesis.

| Reagent | Catalyst Required | Gaseous Byproducts | Typical Temp. | Advantages | Limitations |

| Oxalyl Chloride | Yes (DMF, 0.05 eq) | CO, CO 2 , HCl | 0 °C to 25 °C | Extremely mild; highly electrophilic intermediate; easy solvent removal. | Higher cost; highly toxic byproducts (CO)[5]. |

| Thionyl Chloride | Optional (DMF) | SO 2 , HCl | 25 °C to 80 °C | Cheap; effectively irreversible due to gas evolution[3]. | Requires heating; can cause side reactions in sensitive substrates[7]. |

| Phosphorus Pentachloride | No | HCl | 0 °C to 25 °C | Very powerful; works on sterically hindered acids. | Generates POCl 3 (liquid byproduct), complicating purification[7]. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow, ensuring the operator can visually or chemically verify the success of each step without immediate reliance on complex spectroscopy.

Protocol A: Synthesis of 3-(4-fluorophenyl)-2-methylpropanoic acid

Objective: Construct the carbon skeleton via malonate alkylation and decarboxylation.

-

Deprotonation: Suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise add diethyl methylmalonate (1.0 eq).

-

Causality & Validation: NaH irreversibly deprotonates the malonate. The evolution of H 2 gas serves as a visual confirmation of enolate formation. Wait until bubbling ceases.

-

-

Alkylation: Add 4-fluorobenzyl bromide (1.05 eq) to the enolate solution. Reflux for 4 hours.

-

Validation: A white precipitate of NaBr will form, indicating successful nucleophilic substitution.

-

-

Hydrolysis: Evaporate the THF. Add a solution of KOH (3.0 eq) in Ethanol/Water (1:1) and reflux for 2 hours to hydrolyze the diester.

-

Decarboxylation: Acidify the aqueous layer with 6M HCl to pH 1 to precipitate the dicarboxylic acid. Extract with ethyl acetate, dry, and concentrate. Heat the neat intermediate to 160 °C under a slight vacuum.

-

Causality & Validation: Heating provides the activation energy for the 6-membered pericyclic transition state required for decarboxylation. Vigorous bubbling (CO 2 release) will occur. The reaction is complete when bubbling completely stops, yielding the crude 3-(4-fluorophenyl)-2-methylpropanoic acid[2].

-

Protocol B: Synthesis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride

Objective: Convert the precursor acid to the highly reactive acyl chloride.

-

Preparation: Dissolve 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Catalyst Addition: Add catalytic N,N-dimethylformamide (DMF, 0.05 eq). Cool the flask to 0 °C using an ice bath.

-

Causality: Cooling prevents the highly exothermic runaway reaction upon the initial formation of the Vilsmeier-Haack complex.

-

-

Activation: Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe.

-

Validation Checkpoint: Immediate and vigorous effervescence (release of CO, CO 2 , and HCl) will be observed[6]. This is the primary self-validating cue that the catalytic cycle is active.

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint: The reaction is deemed complete when the solution becomes entirely homogenous and gas evolution has completely ceased[6].

-

-

Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove DCM and excess oxalyl chloride (boiling point 61 °C). The resulting pale yellow liquid is the pure 3-(4-fluorophenyl)-2-methylpropanoyl chloride, ready for immediate downstream coupling.

References

Sources

- 1. Atomfair (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid C10H12FNO2 CAS 130855-57-1 - ATOMFAIR [atomfair.com]

- 2. researchgate.net [researchgate.net]

- 3. orgosolver.com [orgosolver.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 6. youtube.com [youtube.com]

- 7. reactionweb.io [reactionweb.io]

Structural Elucidation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride: A Multinuclear NMR Guide

Executive Summary

The compound 3-(4-fluorophenyl)-2-methylpropanoyl chloride is a highly reactive, moisture-sensitive intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Accurate structural verification of this molecule is critical before downstream coupling reactions. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignment. Here, we will dissect the spectroscopic causality behind the complex splitting patterns—such as diastereotopic protons and heteronuclear spin-spin coupling—and establish a self-validating protocol for handling reactive acyl chlorides to ensure absolute data integrity.

Spectroscopic Causality & Molecular Anatomy

To interpret the NMR spectra of 3-(4-fluorophenyl)-2-methylpropanoyl chloride, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains, each presenting unique NMR phenomena:

-

The Chiral Aliphatic Chain: The carbon at the C2 position (attached to the methyl group and the acyl chloride) is a chiral center. Because of this stereocenter, the two protons on the adjacent benzylic C3 carbon are diastereotopic . They exist in a permanently asymmetric environment and cannot be interconverted by bond rotation. Consequently, they resonate at different chemical shifts and couple with each other (geminal coupling, 2J ) as well as the C2 proton (vicinal coupling, 3J ), forming a complex ABX spin system.

-

The Acyl Chloride Terminus: The highly electronegative −COCl group strongly deshields the adjacent C2 proton and carbon. More importantly, its extreme electrophilicity makes it highly susceptible to hydrolysis, dictating the stringent sample preparation requirements[1].

-

The para-Fluorophenyl Ring: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR analysis[2]. The presence of the fluorine atom introduces extensive heteronuclear ( 13C−19F and 1H−19F ) spin-spin coupling throughout the aromatic ring, which must be accounted for to prevent misinterpretation of the 13C spectrum[3].

Self-Validating Protocol: Anhydrous Sample Preparation

Acyl chlorides will rapidly react with trace moisture to form the corresponding carboxylic acid (3-(4-fluorophenyl)-2-methylpropanoic acid) and hydrochloric acid[4]. This degradation not only ruins the analytical sample but can also cause localized probe damage due to acid outgassing. To guarantee trustworthiness, the following methodology incorporates a self-validating "Go/No-Go" gate .

Step-by-Step Methodology

-

Step 1: Solvent Dehydration. Add activated 3Å molecular sieves to a fresh ampoule of deuterated chloroform ( CDCl3 ). Allow the solvent to stand for a minimum of 24 hours. Causality: Commercial CDCl3 often contains trace water and photolytic degradation products that will immediately hydrolyze the acyl chloride[1].

-

Step 2: Inert Atmosphere Handling. Transfer the NMR tube, the dried CDCl3 , and the acyl chloride into a nitrogen- or argon-filled glovebox. Causality: Ambient laboratory humidity is sufficient to initiate surface-level degradation during a standard benchtop transfer[4].

-

Step 3: Sample Dissolution. Weigh approximately 20 mg of 3-(4-fluorophenyl)-2-methylpropanoyl chloride into a glass vial. Add 0.6 mL of the dried CDCl3 and agitate gently until fully dissolved. Transfer the homogeneous solution to a 5 mm precision NMR tube.

-

Step 4: Hermetic Sealing. Cap the tube with a high-density PTFE-lined cap. Wrap the cap junction tightly with Parafilm before removing the sample from the glovebox to prevent atmospheric moisture ingress during transit to the spectrometer.

-

Step 5: The Self-Validation Screen (Go/No-Go Gate). Insert the sample into the spectrometer and acquire a rapid 16-scan 1H NMR spectrum. Inspect the 10.0–12.0 ppm region.

-

Validation Pass: A completely flat baseline confirms the structural integrity of the acyl chloride. Proceed to multidimensional and multinuclear acquisition.

-

Validation Fail: The presence of a broad singlet in this region indicates the formation of the −COOH proton from hydrolysis. The sample is compromised, must be discarded, and the solvent re-dried.

-

Moisture-free NMR sample preparation and acquisition workflow for reactive acyl chlorides.

Quantitative Multinuclear NMR Data

Once the sample passes the self-validation screen, a full suite of 1D NMR experiments ( 1H , 13C , 19F ) should be executed. The wide chemical shift range of 19F NMR makes it an exceptional tool for resolving fluorinated functional groups without the signal overlap typically seen in proton spectra[3].

Table 1: 1H NMR Assignments (400 MHz, CDCl3 )

Note: The aromatic protons form an AA'BB'X system due to fluorine coupling, appearing as complex multiplets rather than simple doublets.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 7.15 | Multiplet (m) | 2H | Aromatic H2,H6 | Ortho to the alkyl chain, meta to Fluorine. |

| 6.98 | Multiplet (m) | 2H | Aromatic H3,H5 | Ortho to Fluorine ( 3JHF coupling). |

| 3.10 | Multiplet (m) | 1H | Aliphatic CH (C2) | Coupled to the methyl group and diastereotopic CH2 . |

| 3.05 | Doublet of doublets (dd) | 1H | Benzylic CH2 (C3) | Diastereotopic Proton A ( 2Jgem≈14 Hz). |

| 2.75 | Doublet of doublets (dd) | 1H | Benzylic CH2 (C3) | Diastereotopic Proton B ( 2Jgem≈14 Hz). |

| 1.35 | Doublet (d) | 3H | Aliphatic CH3 | Coupled to the adjacent C2 methine proton ( 3J≈7 Hz). |

Table 2: 13C NMR Assignments (100 MHz, CDCl3 )

Note: The electronegativity of fluorine amplifies changes in electron density, creating easily interpretable chemical shift ranges[5]. The carbon spectrum is defined by profound C−F scalar couplings.

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF ) | Assignment | Causality / Notes |

| 176.5 | Singlet (s) | - | C=O (Acyl Chloride) | Strongly deshielded by the −Cl atom. |

| 161.8 | Doublet (d) | 1JCF≈245 Hz | Aromatic C4 | Ipso carbon directly attached to Fluorine. |

| 133.5 | Doublet (d) | 4JCF≈3 Hz | Aromatic C1 | Para to Fluorine, attached to the aliphatic chain. |

| 130.5 | Doublet (d) | 3JCF≈8 Hz | Aromatic C2,C6 | Meta to Fluorine. |

| 115.4 | Doublet (d) | 2JCF≈21 Hz | Aromatic C3,C5 | Ortho to Fluorine. |

| 54.2 | Singlet (s) | - | Aliphatic CH (C2) | Deshielded by the adjacent carbonyl group. |

| 38.5 | Singlet (s) | - | Benzylic CH2 (C3) | - |

| 16.8 | Singlet (s) | - | Aliphatic CH3 | - |

Table 3: 19F NMR Assignments (376 MHz, CDCl3 )

Note: 19F chemical shifts are highly sensitive to their local electronic environment and are typically referenced to trichlorofluoromethane ( CFCl3 ) at 0 ppm[5].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| -116.2 | Triplet of triplets (tt) | 1F | Aromatic F | Split by ortho protons ( 3JHF ) and meta protons ( 4JHF ). |

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL:[Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: azom.com URL:[Link]

-

Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions Source: rsc.org URL:[Link]

-

Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS Source: osti.gov URL:[Link]

Sources

Comprehensive Physicochemical Profiling of 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS 1017183-70-8)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the physical and chemical integrity of synthetic intermediates dictates the yield and purity of the final drug product. 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS 1017183-70-8) is a highly reactive acyl chloride utilized predominantly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as a critical precursor for the indene core of Sulindac [1][2].

This whitepaper provides an in-depth analysis of the compound's physical appearance, the structural causality behind its material state, and a self-validating analytical protocol for handling and verifying this moisture-sensitive intermediate in a laboratory or pilot-plant setting.

Structural Causality of Physical Appearance

At standard temperature and pressure (STP), 3-(4-fluorophenyl)-2-methylpropanoyl chloride presents as a pale yellow liquid [1]. As a Senior Application Scientist, it is crucial to look beyond the macroscopic appearance and understand the molecular dynamics driving these physical traits:

-

State of Matter (Liquid): The presence of the α -methyl group creates a stereocenter that introduces significant steric bulk adjacent to the highly polar acyl chloride moiety. This branching disrupts the planar stacking of the aromatic rings, severely lowering the lattice energy and preventing crystallization at room temperature. Consequently, the melting point is depressed, rendering the compound a liquid under standard laboratory conditions.

-

Coloration (Pale Yellow): While theoretically pure aliphatic and simple aromatic acyl chlorides can be colorless, 3-(4-fluorophenyl)-2-methylpropanoyl chloride consistently exhibits a pale yellow tint. This is driven by two factors:

-

Charge-Transfer Interactions: The electron-withdrawing nature of both the para-fluoro substituent and the acyl chloride group creates a highly polarized π -system. This extended conjugation can absorb light in the lower visible spectrum (violet/blue), reflecting a pale yellow hue.

-

Trace Reactivity: Acyl chlorides are highly electrophilic. Trace amounts of localized oxidation or minute levels of hydrolysis (forming the corresponding carboxylic acid and HCl) during synthesis or storage will impart a slight yellowing to the bulk liquid[3].

-

Quantitative Physicochemical Data

To facilitate rapid reference during process scaling and analytical validation, the core physicochemical properties are summarized below.

| Property | Value / Description |

| Chemical Name | 3-(4-fluorophenyl)-2-methylpropanoyl chloride |

| CAS Number | 1017183-70-8 |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Physical Appearance | Pale yellow liquid |

| Boiling Point | 260.2 ± 23.0 °C (Predicted) |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) |

| Primary Application | Sulindac Synthesis Intermediate (Sulindac Impurity 3) |

Role in Pharmaceutical Synthesis

In drug development, this compound is frequently cataloged as "Sulindac Impurity 3" due to its presence as a residual intermediate in the final API [2][3]. Synthetically, it undergoes an intramolecular Friedel-Crafts acylation to form the fluorinated indanone core, which is subsequently functionalized to yield Sulindac.

Synthetic pathway utilizing 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

Self-Validating Experimental Protocols

Because 3-(4-fluorophenyl)-2-methylpropanoyl chloride is exquisitely sensitive to ambient moisture, visual inspection alone is insufficient for quality control. A self-validating workflow must be employed, where physical observations are immediately challenged and confirmed by spectroscopic data.

Protocol: Handling and Integrity Validation

Objective: To verify the physical appearance and confirm the absence of hydrolytic degradation prior to downstream synthesis.

Step 1: Inert Atmosphere Preparation

-

Action: Transfer the sealed reagent vessel into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

-

Causality: Acyl chlorides react violently with atmospheric water vapor to form 3-(4-fluorophenyl)-2-methylpropanoic acid and hydrogen chloride gas. Argon prevents this degradation, ensuring the physical state remains representative of the pure compound.

Step 2: Visual & Physical State Assessment

-

Action: Dispense 0.5 mL of the compound into a clear, dry borosilicate glass vial. Observe the liquid against a stark white background under full-spectrum LED lighting.

-

Expected Result: A clear, free-flowing, pale yellow liquid.

-

Causality Check: If the liquid appears cloudy, opaque, or contains white crystalline precipitates, it indicates that hydrolysis has occurred. The white precipitate is the solid carboxylic acid byproduct.

Step 3: Spectroscopic Self-Validation (ATR-FTIR)

-

Action: Apply a single neat drop of the liquid onto an Attenuated Total Reflectance (ATR) diamond crystal.

-

Expected Result: A sharp, intense absorption band at ~1800 cm⁻¹ , characteristic of the acyl chloride C=O stretch.

-

Self-Validation Loop: Scan the 3000–3300 cm⁻¹ region. The absence of a broad O-H stretching band validates the visual inspection from Step 2, proving that the pale yellow color is inherent to the pure product and not an artifact of water contamination. If an O-H band is present, the visual inspection is overridden, and the batch must be discarded or repurified.

Step 4: GC-MS Profiling

-

Action: Dilute a 10 µL aliquot in anhydrous dichloromethane (DCM) and inject it into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

-

Expected Result: A single chromatographic peak yielding a molecular ion ( M+ ) of 200.6 m/z, confirming the structural mass.

Self-validating analytical workflow for physical and chemical integrity.

References

-

SynZeal. "Sulindac Impurities and Reference Standards." SynZeal Research. Available at:[Link]

Solvation Dynamics and Handling Protocols for 3-(4-fluorophenyl)-2-methylpropanoyl chloride in Organic Synthesis

Executive Summary

As a Senior Application Scientist, navigating the solvation and reactivity profiles of highly electrophilic building blocks is critical for successful Active Pharmaceutical Ingredient (API) synthesis. One such pivotal intermediate is 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS: 1017183-70-8). This compound is a highly moisture-sensitive, pale yellow liquid ([1]) that serves as the direct activated precursor for the indanone core in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac ([2]). Because of its extreme reactivity, selecting the correct organic solvent is not merely a matter of physical dissolution, but of chemical preservation and reaction direction.

Physicochemical Profile & Mechanistic Causality

The molecular architecture of 3-(4-fluorophenyl)-2-methylpropanoyl chloride features an alpha-methyl branched aliphatic chain terminating in an acyl chloride, coupled with an electron-withdrawing para-fluorophenyl group.

The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. Like all acyl chlorides, it reacts violently with protic species via nucleophilic acyl substitution, yielding hydrogen chloride (HCl) gas and the corresponding carboxylic acid or ester ([3], [4]). Therefore, the compound strictly requires anhydrous, aprotic solvation environments to maintain its structural integrity prior to the intended catalytic cyclization.

Solubility Matrix in Organic Solvents

To ensure optimal reaction conditions, quantitative and qualitative solvation data must be carefully weighed against the mechanistic goals of the synthesis.

| Solvent Class | Representative Solvents | Solubility Level | Stability | Mechanistic Rationale |

| Non-Polar Aprotic | Toluene, Hexanes | Miscible | Excellent | Lack of nucleophilic heteroatoms prevents degradation. Low dielectric constant limits auto-ionization, making it ideal for high-temperature steps. |

| Polar Aprotic (Non-coordinating) | Dichloromethane (DCM), Chloroform | Miscible | Excellent | Optimal for Friedel-Crafts acylation. The high dielectric constant dissolves the polar acyl chloride and stabilizes the transient acylium ion without coordinating to Lewis acid catalysts. |

| Polar Aprotic (Coordinating) | Tetrahydrofuran (THF), Acetonitrile | Miscible | Moderate | While solubility is high, ether oxygens can coordinate with strong Lewis acids (e.g., AlCl₃), potentially leading to competitive THF ring-opening side reactions over prolonged periods. |

| Protic | Water, Methanol, Ethanol | Miscible (Reactive) | Poor (Degrades) | Rapid nucleophilic attack at the electrophilic carbonyl carbon violently yields 3-(4-fluorophenyl)-2-methylpropanoic acid or esters, releasing toxic HCl gas. |

Mechanistic Insights into Solvent-Solute Interactions

Understanding why a solvent is chosen is as important as knowing what to choose. In the synthesis of Sulindac, 3-(4-fluorophenyl)-2-methylpropanoyl chloride undergoes an intramolecular Friedel-Crafts acylation to form 5-fluoro-2-methyl-1-indanone ([2]).

Dichloromethane (DCM) is the industry standard for this step. Causality dictates this choice: DCM is entirely non-nucleophilic, preventing premature degradation of the acyl chloride. More importantly, when a Lewis acid like Aluminum Chloride (AlCl₃) is introduced, DCM provides the necessary polarity to stabilize the highly reactive acylium ion intermediate without acting as a competing Lewis base ([5]). If a coordinating solvent like THF were used, the solvent itself would complex with the AlCl₃, poisoning the catalyst and stalling the cyclization.

Fig 1: Reaction pathways of the acyl chloride in aprotic vs. protic solvents.

Self-Validating Experimental Protocol: Anhydrous Dissolution & Acylation

To ensure scientific integrity, the following protocol for the dissolution and subsequent intramolecular acylation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is designed as a self-validating system . Each critical phase contains a built-in diagnostic check to verify environmental control before proceeding.

Fig 2: Step-by-step anhydrous workflow for dissolving moisture-sensitive acyl chlorides.

Step 1: Apparatus Preparation & Purging

-

Action: Bake all glassware (Schlenk flasks, addition funnels, stir bars) at 120°C for a minimum of 4 hours. Assemble while hot and immediately connect to a Schlenk line. Perform three vacuum/Argon backfill cycles.

-

Validation Check: The vacuum gauge must hold steady below 1 Torr during the static vacuum phase. A rising pressure indicates a micro-leak, which will introduce atmospheric moisture and ruin the acyl chloride. Do not proceed until the seal is absolute.

Step 2: Solvent Transfer

-

Action: Transfer anhydrous Dichloromethane (DCM) into the main reaction flask via a stainless-steel cannula under positive Argon pressure.

-

Validation Check: Prior to transfer, run a Karl Fischer titration on the solvent batch. The water content must be < 50 ppm . If higher, re-dry the solvent over activated 3Å molecular sieves.

Step 3: Dissolution of the Acyl Chloride

-

Action: Cool the DCM to 0°C using an ice-water bath. Using a gas-tight syringe, add the 3-(4-fluorophenyl)-2-methylpropanoyl chloride dropwise into the stirring solvent.

-

Validation Check: The resulting solution must remain a clear, pale yellow liquid ([1]). If the solution turns cloudy or white fumes (HCl gas) are observed in the headspace, moisture contamination has occurred (hydrolysis to the propanoic acid derivative). The batch must be discarded.

Step 4: Intramolecular Friedel-Crafts Cyclization

-

Action: Slowly add 1.2 equivalents of anhydrous AlCl₃ to the solution at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours to form the indanone core.

-

Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Crucial technique: To accurately spot the highly reactive acyl chloride on a silica plate, quench a 10 µL reaction aliquot in 100 µL of anhydrous methanol. This instantly converts any unreacted acyl chloride into its stable methyl ester, allowing for clean, streak-free TLC visualization against the cyclized indanone product.

References

-

Acetyl chloride - Grokipedia Source: Grokipedia URL:[Link]

-

Acetyl chloride - Sciencemadness Wiki Source: Sciencemadness URL:[Link]

Sources

- 1. 3-(4-fluorophenyl)--2-Methylpropanoyl Chloride CAS 1017183-70-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. The uses of Acetyl chloride_Chemicalbook [chemicalbook.com]

Safe Handling and Operational Protocols for 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride in Pharmaceutical Synthesis

Executive Summary

In modern drug development, 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS: 1017183-70-8) serves as a critical electrophilic intermediate, frequently utilized in the synthesis of fluorinated active pharmaceutical ingredients (APIs)[1]. As an acyl chloride, this compound is highly reactive, moisture-sensitive, and corrosive. This whitepaper provides a comprehensive, self-validating framework for the safe handling, reaction execution, and emergency mitigation of this compound, grounded in authoritative laboratory safety standards.

Physicochemical Profile and Mechanistic Hazards

To handle acyl chlorides safely, researchers must first understand the causality behind their reactivity. The carbonyl carbon in 3-(4-fluorophenyl)-2-methylpropanoyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.

When exposed to ambient moisture or water, water acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses, expelling a chloride leaving group. The subsequent deprotonation generates hydrogen chloride (HCl) gas and the corresponding carboxylic acid. In a closed system, this rapid generation of HCl gas causes severe pressurization, leading to catastrophic vessel failure and the aerosolization of corrosive liquids.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard | Data / Description |

| Chemical Name | 3-(4-fluorophenyl)-2-methylpropanoyl chloride |

| CAS Number | 1017183-70-8[1] |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Primary Hazards | Corrosive, Lachrymator, Water-Reactive |

| Incompatible Materials | Water, Alcohols, Strong Bases, Oxidizing Agents |

| Decomposition Products | Hydrogen chloride (HCl) gas, Carbon monoxide, Hydrogen fluoride (HF) |

Engineering Controls and PPE Selection

The National Research Council's Prudent Practices in the Laboratory mandates that all operations involving highly reactive and toxic chemicals must employ strict engineering controls and source reduction[2].

-

Ventilation (Fume Hoods): All transfers and reactions must be conducted in a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Acyl chlorides are potent lachrymators; working outside a hood guarantees mucosal irritation and respiratory distress[3].

-

Glove Selection (Causality): Standard nitrile gloves offer insufficient breakthrough times for concentrated acyl chlorides. Butyl rubber gloves are required. The dense, non-polar polymer structure of butyl rubber provides superior resistance to permeation by corrosive organic acids and chlorinated compounds.

-

Eye Protection: Chemical splash goggles paired with a full-face shield are mandatory to protect against explosive pressurization events.

Experimental Methodology: Inert Atmosphere Reaction Setup

To prevent the premature hydrolysis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride, the experimental setup must be a self-validating system . This means the protocol inherently proves its own safety and efficacy before the hazardous reagent is introduced.

Step-by-Step Protocol

-

Apparatus Preparation: Assemble a multi-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach the system to a Schlenk line.

-

System Validation (Vacuum/Argon Cycle): Evacuate the flask to <1 Torr, then backfill with high-purity Argon. Repeat this cycle three times. Self-Validation: The ability of the system to hold a static vacuum of <1 Torr for 5 minutes proves the absence of atmospheric leaks and moisture.

-

Reagent Transfer: Using a dry, argon-purged gas-tight syringe, transfer the required volume of the acyl chloride from its sealed septum bottle into the dropping funnel.

-

Controlled Addition: Cool the reaction vessel containing the nucleophile (e.g., amine or alcohol) and a non-nucleophilic acid scavenger (e.g., triethylamine) to 0–5 °C. Add the acyl chloride dropwise. Causality: Cooling mitigates the highly exothermic nature of the acylation, preventing thermal runaway.

-

Quenching: Once the reaction is complete, quench by slowly adding cold, saturated aqueous sodium bicarbonate ( NaHCO3 ). Self-Validation: The cessation of CO2 gas evolution (bubbling) and a stable pH of 7–8 on indicator paper validates that all residual acid chloride and generated HCl have been neutralized.

Workflow for the inert transfer and controlled addition of acyl chlorides.

Emergency Response and Spill Mitigation

In the event of an accidental release, standard solvent spill protocols are dangerously inadequate. Under no circumstances should water be used to clean up an acyl chloride spill. The introduction of water will cause a violent, exothermic reaction, rapidly releasing clouds of toxic HCl gas[4][5].

Spill Clean-Up Procedure

-

Evacuate and Isolate: Immediately alert nearby personnel and restrict access to the area. If the spill is outside a fume hood, evacuate the laboratory[5].

-

PPE Upgrade: Responders must don heavy-duty butyl gloves, a chemical-resistant apron, and, if necessary, a NIOSH-approved respirator with acid gas cartridges.

-

Neutralization (Dry Method): Generously cover the spill with dry sodium bicarbonate ( NaHCO3 ) or a specialized inert absorbent like Oil-Dri or dry sand[4][5]. The sodium bicarbonate will slowly and safely neutralize the acid chloride without the violent exotherm associated with water.

-

Collection: Once the liquid is fully absorbed and neutralized, carefully sweep the solid debris using a plastic (non-sparking) dustpan.

-

Disposal: Place the debris into a heavy-duty, sealable plastic bucket, label it clearly as "Hazardous Waste - Acid Chloride Spill Debris," and contact Environmental Health and Safety (EHS) for removal[4].

Emergency response protocol for acyl chloride spills prioritizing water exclusion.

References

- Title: CAS 1017183-70-8 | Cloruro de 3-(4-fluorofenil)

- Title: Working with Hazardous Chemicals Source: Organic Syntheses URL

- Source: University of Illinois (illinois.edu)

- Source: National Center for Biotechnology Information (NCBI)

- Source: UNC Charlotte (charlotte.edu)

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Amides via 3-(4-Fluorophenyl)-2-methylpropanoyl Chloride

Executive Summary

This application note provides a comprehensive, field-validated guide for the synthesis of complex amides utilizing 3-(4-fluorophenyl)-2-methylpropanoyl chloride (CAS: 1017183-70-8)[1]. Fluorinated building blocks are highly prized in drug development for their ability to modulate lipophilicity, enhance metabolic stability, and improve protein-ligand binding affinities. This guide details optimized protocols for nucleophilic acyl substitution, contrasting anhydrous and aqueous biphasic methodologies, to empower researchers with scalable, high-yield synthetic routes.

Mechanistic Grounding & Chemical Rationale

The transformation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride into an amide proceeds via a classic [2]. The highly electrophilic carbonyl carbon undergoes nucleophilic attack by a primary or secondary amine, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group, generating the amide and a stoichiometric equivalent of hydrochloric acid (HCl)[2].

Causality in Reaction Design:

-

Base Selection: The generation of HCl necessitates an auxiliary base to prevent the formation of unreactive amine hydrochloride salts, which would stall the reaction and diminish yields[3].

-

Steric Considerations: The α -methyl group on the propanoyl chain introduces mild steric hindrance and an enolizable α -proton. Consequently, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred in anhydrous conditions to minimize side reactions such as ketene formation or epimerization (if processing enantiopure material).

Figure 1. Nucleophilic acyl substitution mechanism forming the amide bond.

Experimental Protocols

To ensure robust reproducibility, two distinct methodologies are provided. The choice of protocol depends on the solubility and nucleophilicity of the target amine.

Protocol A: Anhydrous Amidation (Preferred for Lipophilic/Weak Amines)

This method utilizes a homogenous organic phase, ideal for amines with poor aqueous solubility or when strict anhydrous conditions are required to prevent competitive hydrolysis of the acid chloride.

Materials:

-

3-(4-fluorophenyl)-2-methylpropanoyl chloride (1.0 equiv, 1.0 mmol, ~200.6 mg)

-

Amine (1.1 equiv, 1.1 mmol)

-

DIPEA (2.5 equiv, 2.5 mmol, ~435 µL)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (N 2 or Ar), dissolve the amine and DIPEA in anhydrous DCM.

-

Expert Insight: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents competitive acylation of the base and suppresses α -deprotonation of the acyl chloride.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Expert Insight: Acid chlorides are highly reactive. Cooling mitigates the exothermic nature of the addition, reducing the formation of colored impurities and preventing solvent boil-off[2].

-

-

Activation: Dissolve the acid chloride in 1.0 mL of DCM and add it dropwise to the stirring amine solution over 5–10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC or LC-MS.

-

Quench & Isolation: Quench the reaction with saturated aqueous NaHCO 3 (5 mL). Extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by brine.

-

Purification: Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Biphasic Schotten-Baumann Amidation (Preferred for Water-Soluble Amines)

The employs a two-phase solvent system (aqueous/organic)[4]. The aqueous base neutralizes the generated acid, driving the equilibrium forward while keeping the organic phase free of insoluble salts[3].

Materials:

-

3-(4-fluorophenyl)-2-methylpropanoyl chloride (1.0 equiv, 1.0 mmol)

-

Amine (1.2 equiv, 1.2 mmol)

-

10% Aqueous NaOH solution (5.0 mL)

-

Dichloromethane or Ethyl Acetate (5.0 mL)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine in the organic solvent and add the 10% aq. NaOH solution to create a biphasic mixture.

-

Addition: Cool the biphasic mixture to 0 °C with vigorous stirring. Add the acid chloride dropwise.

-

Expert Insight: in biphasic systems to maximize the interfacial surface area, ensuring the acid chloride reacts with the amine in the organic phase before it can be hydrolyzed by the aqueous base[5].

-

-

Reaction: Tightly stopper the flask and stir vigorously at RT for 1–2 hours. The completion of the reaction is often indicated by the disappearance of the pungent acid chloride odor.

-

Isolation: Separate the organic layer. Extract the aqueous layer once more with organic solvent. Wash combined organics with water and brine, dry, and concentrate.

Figure 2. Standard amidation workflow emphasizing temperature control and isolation.

Quantitative Data & Optimization